molecular formula C22H17N3O2 B2739293 5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile CAS No. 299441-58-0

5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

Cat. No. B2739293
CAS RN: 299441-58-0
M. Wt: 355.397
InChI Key: LTWDDBQRJXGAIU-UHFFFAOYSA-N
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Description

“5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile” is a chemical compound with the molecular formula C22H17N3O2 . It is used in various chemical reactions .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Synthesis

5’-Amino-3,4-dimethoxy-1,1’3’,1’‘-terphenyl-4’,6’-dicarbonitrile: serves as a linker for the synthesis of specific MOFs. One notable example is NOTT-101 , where this compound plays a crucial role in constructing the framework .

Peptide Derivatization

In peptide chemistry, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile can be employed for derivatization. For instance, it reacts with amino acids, particularly D- and L-amino acids, in the presence of a condensing agent like (S)-(-)-1-(naphthyl)ethylamine (NEA) . This reaction leads to the formation of modified peptides with enhanced properties .

One-Pot Synthesis of 2-Azetidinones

The compound finds utility in organic synthesis. When combined with imines and carboxylic acids, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile acts as an efficient reagent for the one-pot synthesis of 2-azetidinones under mild conditions .

Sublimation Thermodynamics

The enthalpy of sublimation (Δ_sub_H) of this compound is approximately 88 kJ/mol at a temperature of 308 K . Understanding its sublimation behavior is essential for various applications, including crystal growth and purification .

Gas Phase Thermochemistry

The gas-phase enthalpy of formation (Δ_f_H°) of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is approximately 5.2 kJ/mol . This information is valuable for modeling chemical reactions and predicting stability .

Chemical Synthesis

The compound can be synthesized by reacting cyanuric chloride with methanol in the presence of sodium bicarbonate . The resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine serves as a precursor for 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWDDBQRJXGAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

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